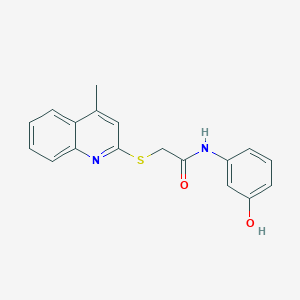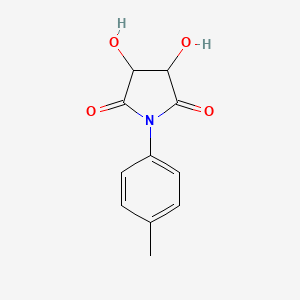![molecular formula C31H27NO3 B5146427 10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione CAS No. 6061-46-7](/img/structure/B5146427.png)
10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound of considerable interest in various fields of scientific research. Its intricate structure involves multiple functional groups, making it a versatile candidate for diverse chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione typically involves multi-step processes. Key steps include:
Formation of the benzyloxy phenyl unit: This often involves the nucleophilic substitution of a halogenated phenyl precursor with benzyl alcohol.
Indenoquinoline core synthesis: Constructing the tetracyclic indeno[1,2-b]quinoline framework may involve cyclization reactions, potentially using metal catalysts like palladium or copper.
Dimethylation: Introduction of the dimethyl groups can be achieved through alkylation reactions, often employing reagents such as methyl iodide under basic conditions.
Industrial Production Methods: On an industrial scale, optimization of yield, purity, and cost-efficiency is critical. Continuous flow synthesis and the use of automated reactors can enhance the scalability of the process. Industrial methods prioritize the sustainability and reduction of hazardous waste, employing greener solvents and minimizing energy consumption.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation, often facilitated by strong oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, possibly using hydrogen gas and metal catalysts, can convert ketone functionalities to secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring, depending on the reagents and conditions employed.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substituting agents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Quinone derivatives
Secondary alcohols
Functionalized aromatic compounds
科学研究应用
Chemistry
Catalysis: The compound's structure allows it to act as a ligand in catalytic complexes, facilitating various organic transformations.
Material Science: Its stable framework makes it suitable for the development of novel materials with specific electronic properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for certain enzymes, impacting biological pathways.
Molecular Probes: Utilized in the development of probes for studying cellular processes.
Medicine
Drug Development: Investigated for its therapeutic potential in treating diseases due to its biological activity.
Diagnostic Agents: Development of imaging agents for medical diagnostics.
Industry
Polymers: Incorporation into polymer matrices to enhance material properties.
Electronics: Utilized in the production of organic electronic devices.
作用机制
The mechanism by which this compound exerts its effects involves interactions at the molecular level. Its structure allows it to:
Bind to enzyme active sites: Inhibiting enzyme activity by forming stable complexes.
Interact with DNA/RNA: Affecting genetic material by intercalating into nucleic acid structures, potentially disrupting replication and transcription processes.
Modulate signaling pathways: Influencing cellular signaling by interacting with receptors or other key proteins in the pathway.
相似化合物的比较
Similar Compounds
10-(phenyl)-7,7-dimethyl-5H-indeno[1,2-b]quinoline-9,11-dione
10-(4-methoxyphenyl)-7,7-dimethyl-5H-indeno[1,2-b]quinoline-9,11-dione
Unique Features
The benzyloxy group confers distinct electronic and steric properties, enhancing its interaction with biological molecules.
The presence of both quinone and indeno[1,2-b]quinoline cores provides a diverse set of chemical reactivity and biological activity.
The dimethyl groups increase its stability and lipophilicity, potentially improving its bioavailability in medicinal applications.
属性
IUPAC Name |
7,7-dimethyl-10-(4-phenylmethoxyphenyl)-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO3/c1-31(2)16-24-27(25(33)17-31)26(28-29(32-24)22-10-6-7-11-23(22)30(28)34)20-12-14-21(15-13-20)35-18-19-8-4-3-5-9-19/h3-15,26,32H,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCQHHVYHDIRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387202 |
Source


|
| Record name | BAS 01921607 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6061-46-7 |
Source


|
| Record name | BAS 01921607 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 1-[(3-fluorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B5146353.png)
![8-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethoxy]quinoline](/img/structure/B5146369.png)
![(5Z)-1-(2-chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5146372.png)
![N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146380.png)
![N-(2,5-DIMETHYLPHENYL)-4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE](/img/structure/B5146381.png)
![1-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(6-methylpyridin-2-yl)piperazine](/img/structure/B5146385.png)
![8-methyl-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5146397.png)
![2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5146404.png)


![Diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate](/img/structure/B5146425.png)
![N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide](/img/structure/B5146426.png)
![1,3-dimethoxy-2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzene](/img/structure/B5146434.png)
![1-(4-fluorophenyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5146444.png)
